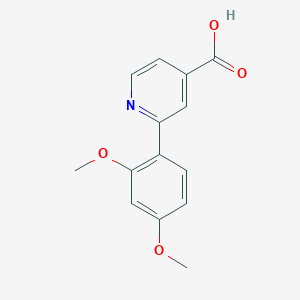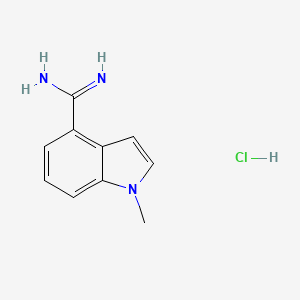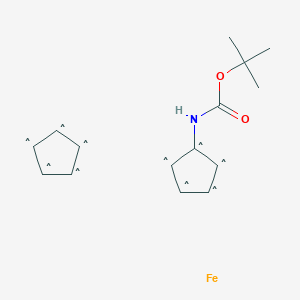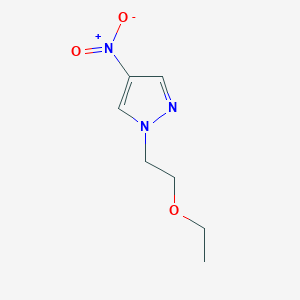![molecular formula C14H16F6N2 B6361640 1-{[3,5-Bis(trifluoromethyl)phenyl]methyl}-1,4-diazepane CAS No. 1240566-28-2](/img/structure/B6361640.png)
1-{[3,5-Bis(trifluoromethyl)phenyl]methyl}-1,4-diazepane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound seems to be related to the family of (thio)urea derivatives, which have been used extensively as organocatalysts in organic chemistry . One of the key features of these compounds is their ability to activate substrates and subsequently stabilize partially developing negative charges (e.g., oxyanions) in the transition states employing explicit double hydrogen bonding .
Synthesis Analysis
While specific synthesis information for “1-{[3,5-Bis(trifluoromethyl)phenyl]methyl}-1,4-diazepane” was not found, there are related compounds that have been synthesized. For instance, (S)-1-[3,5-Bis(trifluoromethyl)phenyl]ethanol has been produced via a whole-cell catalyst in a deep-eutectic solvent-containing micro-aerobic medium system .Mécanisme D'action
Target of Action
Compounds with similar structures, such as n,n′-bis[3,5-bis(trifluoromethyl)phenyl]thiourea, have been used as organocatalysts in organic chemistry .
Mode of Action
Related compounds, such as n,n′-bis[3,5-bis(trifluoromethyl)phenyl]thiourea, are known to activate substrates and subsequently stabilize partially developing negative charges (eg, oxyanions) in the transition states employing explicit double hydrogen bonding .
Biochemical Pathways
Related compounds have been used extensively in promoting organic transformations .
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using BTMPD in lab experiments is its unique properties. BTMPD is insoluble in water, which makes it easier to work with in a lab setting. In addition, BTMPD can bind to certain proteins and enzymes, which makes it useful for studying the structure and dynamics of proteins. However, BTMPD is not very stable in solution and can decompose over time, which can limit its usefulness in certain experiments.
Orientations Futures
There are several potential future directions for research involving BTMPD. These include further studies of its mechanism of action, as well as its potential as a drug candidate. In addition, further studies could be conducted to explore its potential as a fluorescent probe for studying the structure and dynamics of proteins and for detecting small molecules in biological systems. Finally, further research could be conducted to explore the potential of BTMPD as a catalyst in organic synthesis and as a ligand in coordination chemistry.
Méthodes De Synthèse
BTMPD can be synthesized through several different methods. The most common method involves the reaction of trifluoromethylbenzyl chloride (TFMBC) with 1,4-diazabicyclo[2.2.2]octane (DABCO). This reaction is carried out in the presence of a base such as triethylamine (TEA) and yields BTMPD as the desired product. Other methods of synthesis include the reaction of 1,4-dibromobenzene with DABCO and the reaction of 1,4-dibromobenzene with trifluoromethylbenzyl bromide (TFMBB).
Applications De Recherche Scientifique
BTMPD has been used extensively in scientific research due to its unique properties. It has been used as a ligand in coordination chemistry, as a catalyst in organic synthesis, and as a reagent in the synthesis of other compounds. BTMPD has also been studied as a potential drug candidate due to its ability to bind to certain proteins and enzymes. In addition, BTMPD has been used as a fluorescent probe for studying the structure and dynamics of proteins, as well as for detecting small molecules in biological systems.
Propriétés
IUPAC Name |
1-[[3,5-bis(trifluoromethyl)phenyl]methyl]-1,4-diazepane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16F6N2/c15-13(16,17)11-6-10(7-12(8-11)14(18,19)20)9-22-4-1-2-21-3-5-22/h6-8,21H,1-5,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYBIDGDFZMZSCK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCN(C1)CC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16F6N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-[Benzo(b)thiophen-2-yl]isonicotinic acid, 95%](/img/structure/B6361586.png)


amine](/img/structure/B6361599.png)
amine](/img/structure/B6361600.png)

![1-[2-(1,3-Dioxolan-2-yl)ethyl]-3-nitro-1H-pyrazole](/img/structure/B6361619.png)
![3-Nitro-1-{[2-(trifluoromethyl)phenyl]methyl}-1H-pyrazole](/img/structure/B6361620.png)

![1-[(3-Chloro-4-fluorophenyl)methyl]-1,4-diazepane](/img/structure/B6361659.png)